molecular formula C13H19NO B14837040 4-Cyclopropoxy-3-ethyl-2-isopropylpyridine

4-Cyclopropoxy-3-ethyl-2-isopropylpyridine

Cat. No.: B14837040
M. Wt: 205.30 g/mol
InChI Key: NNXBLEJDOLWYKZ-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-3-ethyl-2-isopropylpyridine is an organic compound with the molecular formula C13H19NO and a molecular weight of 205.30 g/mol . This compound is characterized by its unique structure, which includes a cyclopropoxy group, an ethyl group, and an isopropyl group attached to a pyridine ring. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

One common method involves the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction employs boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex organic molecules.

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include adjusting the temperature, pressure, and concentration of reagents, as well as using advanced purification techniques such as chromatography.

Chemical Reactions Analysis

4-Cyclopropoxy-3-ethyl-2-isopropylpyridine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

4-Cyclopropoxy-3-ethyl-2-isopropylpyridine has several scientific research applications, including:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methods.

    Biology: It is used in the study of biological systems, particularly in understanding the interactions between small molecules and biological targets.

    Industry: It is used in the development of new materials and chemicals, particularly those with specific functional properties.

Mechanism of Action

The mechanism by which 4-Cyclopropoxy-3-ethyl-2-isopropylpyridine exerts its effects depends on its interactions with molecular targets. These interactions can involve binding to specific proteins or enzymes, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

4-Cyclopropoxy-3-ethyl-2-isopropylpyridine can be compared with other similar compounds, such as:

    4-Cyclopropoxy-3-methyl-2-isopropylpyridine: This compound has a similar structure but with a methyl group instead of an ethyl group.

    4-Cyclopropoxy-3-ethyl-2-methylpyridine: This compound has a similar structure but with a methyl group instead of an isopropyl group.

    4-Cyclopropoxy-3-ethyl-2-isopropylpyrimidine: This compound has a pyrimidine ring instead of a pyridine ring.

These compounds share similar chemical properties but may exhibit different reactivity and biological activity due to the variations in their structures.

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

4-cyclopropyloxy-3-ethyl-2-propan-2-ylpyridine

InChI

InChI=1S/C13H19NO/c1-4-11-12(15-10-5-6-10)7-8-14-13(11)9(2)3/h7-10H,4-6H2,1-3H3

InChI Key

NNXBLEJDOLWYKZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CN=C1C(C)C)OC2CC2

Origin of Product

United States

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